molecular formula C15H10Cl2N2O B11781153 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11781153
M. Wt: 305.2 g/mol
InChI Key: AMGPAOBICPACCQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[4,3-b]pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chlorobenzo[h]quinoline-3-carbaldehyde
  • 1-Phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one

Biological Activity

2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[4,3-b]pyridine core. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The presence of chloro and cyano substituents enhances its reactivity and interaction with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Cl2N2O. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H10Cl2N2O
Molecular WeightApproximately 300.74 g/mol
CAS Number1710661-49-6

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Preliminary studies have shown that this compound has notable antimicrobial properties. It has been evaluated for its effectiveness against various pathogens using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • In Vitro Studies :
    • The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL.
    • It also exhibited strong antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition assays.

Anticancer Activity

The compound's structural features suggest potential interactions with cellular targets that could lead to anticancer effects.

  • Mechanism of Action :
    • The chloro and cyano groups are believed to facilitate binding interactions with enzymes and receptors involved in cancer pathways.
    • Studies indicate that it may inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various derivatives of the compound against common pathogens. The results indicated that derivatives similar to this compound exhibited enhanced antimicrobial properties compared to their parent compounds.
  • Anticancer Evaluation :
    • In another study focused on cancer cell lines (HeLa, HCT116), the compound showed significant antiproliferative effects, indicating its potential as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileSimilar bicyclic system with different phenyl substitutionExhibits distinct reactivity patterns
2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileContains methyl instead of chlorophenyl groupPotentially different biological activities
2-Amino-4-(4-chlorophenyl)-4H-chromeno[8,7-b]pyridine-3-carbonitrileDifferent core structure but similar functional groupsFocused on anticancer properties in recent studies

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

2-chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10Cl2N2O/c16-12-4-2-1-3-9(12)14-10(7-18)15(17)19-13-5-6-20-8-11(13)14/h1-4H,5-6,8H2

InChI Key

AMGPAOBICPACCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC=CC=C3Cl)C#N)Cl

Origin of Product

United States

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